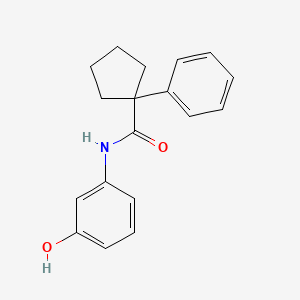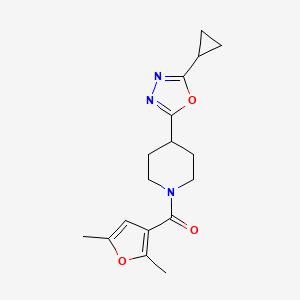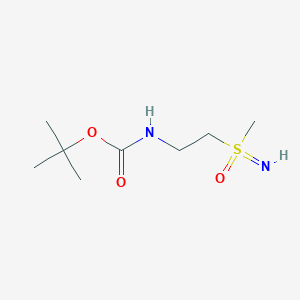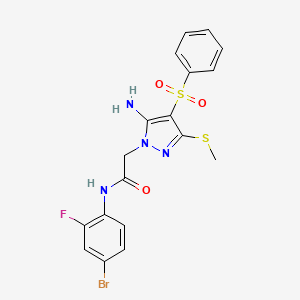![molecular formula C26H27N3O4 B2936672 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 477557-53-2](/img/structure/B2936672.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The compound has been synthesized via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique
Synthesis Techniques
Environmentally Friendly Synthesis Methods
Research has focused on developing water-mediated, environmentally friendly methods for synthesizing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide derivatives. These methods emphasize the use of water as a solvent, highlighting an easy workup process and excellent yields, thereby supporting greener chemistry practices (Reddy, Reddy, & Dubey, 2014).
Innovative Synthesis Approaches
Studies have also explored diverse synthetic routes, including one-pot syntheses and the employment of different catalysts to create functionalized derivatives. These methods aim at improving efficiency, reducing environmental impact, and expanding the utility of these compounds in further chemical transformations (Rani, 2018).
Potential Applications
Antitumor Activity
Some derivatives of this compound have been evaluated for their antitumor activities. Research in this area involves the synthesis of novel compounds and their testing against various human tumor cell lines to identify promising antineoplastic agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Properties
Explorations into the antimicrobial and antifungal efficacy of these compounds have been conducted, with some derivatives showing potential as treatment options against various bacterial and fungal infections. These studies contribute to the search for new, effective antimicrobial agents in a landscape where resistance to existing drugs is a growing concern (Joshi, Bapodra, & Parekh, 1997).
Mécanisme D'action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications and exhibits a broad spectrum of biological activities . Here’s a general overview of the properties and activities of benzimidazole compounds:
Target of Action
Benzimidazoles often target enzymes or receptors in cells. For example, some benzimidazole derivatives are known to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides .
Mode of Action
The mode of action of benzimidazoles can vary greatly depending on their specific chemical structure. Some benzimidazoles act by binding to their target proteins and inhibiting their function .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways. For instance, by inhibiting dihydrofolate reductase, they can disrupt the synthesis of DNA, RNA, and proteins, affecting cell growth and division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADMET) properties of benzimidazoles can vary widely depending on their specific chemical structure. Some benzimidazoles are well absorbed and can be metabolized by the liver .
Result of Action
The effects of benzimidazoles at the molecular and cellular level can include the inhibition of cell growth and division, induction of cell death, and modulation of immune response .
Action Environment
The efficacy and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Orientations Futures
The research on imidazole-containing compounds is ongoing due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-17(16-23(32-5-2)24(22)33-6-3)26(30)29-19-12-8-7-11-18(19)25-27-20-13-9-10-14-21(20)28-25/h7-16H,4-6H2,1-3H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDKBRZUNQMKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)
![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)






![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2936608.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)
